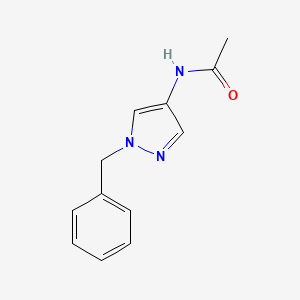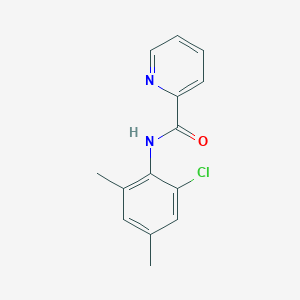
N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide, also known as CDC25A inhibitor NSC 663284, is a chemical compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of the CDC25 phosphatase family, which plays a crucial role in cell cycle progression. The inhibition of CDC25A by NSC 663284 has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
NSC 663284 exerts its anticancer effects by inhibiting the activity of N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide, a phosphatase that is involved in the regulation of the cell cycle. N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide promotes the progression of the cell cycle by dephosphorylating cyclin-dependent kinases (CDKs), which are essential for cell division. By inhibiting N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide, NSC 663284 prevents the activation of CDKs, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
NSC 663284 has been found to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide. Additionally, NSC 663284 has been reported to induce apoptosis in cancer cells, which is characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, NSC 663284 has been found to enhance the cytotoxic effects of chemotherapy drugs, such as doxorubicin and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NSC 663284 is its potency as a N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide inhibitor, which makes it a promising candidate for cancer therapy. Additionally, NSC 663284 has been found to enhance the cytotoxic effects of chemotherapy drugs, making it a potential candidate for combination therapy. However, one limitation of NSC 663284 is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of NSC 663284 is still not fully understood, which requires further investigation.
Zukünftige Richtungen
There are several future directions for research on NSC 663284. One potential direction is the development of more potent and selective N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide inhibitors, which could lead to the development of more effective cancer therapies. Additionally, the combination of NSC 663284 with other chemotherapy drugs could be explored further to determine the optimal combination for cancer treatment. Furthermore, the mechanism of action of NSC 663284 could be further elucidated to better understand its anticancer effects.
Synthesemethoden
The synthesis of NSC 663284 involves a series of chemical reactions that have been described in detail in scientific literature. The compound is synthesized from 2-chloro-4,6-dimethylpyridine-3-carboxylic acid, which is converted into the corresponding acid chloride. The acid chloride is then reacted with an amine to form the amide product, which is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
NSC 663284 has been extensively studied for its potential in cancer therapy. Several studies have reported its efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, NSC 663284 has been found to enhance the cytotoxic effects of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-7-10(2)13(11(15)8-9)17-14(18)12-5-3-4-6-16-12/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXZNCIYRAATSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

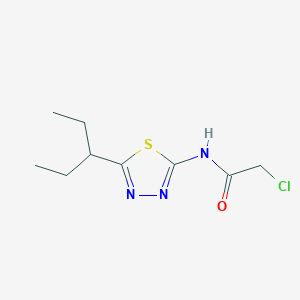
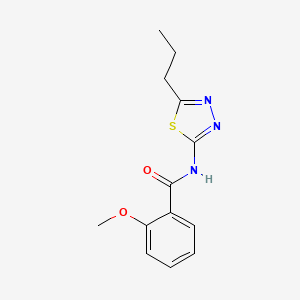
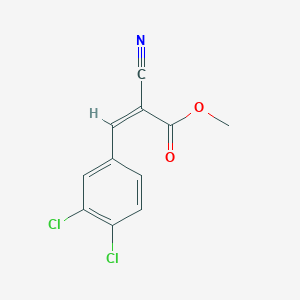
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)

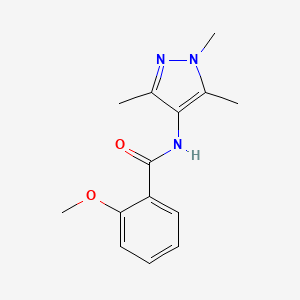
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
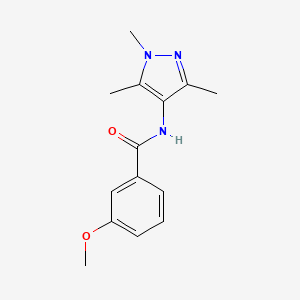
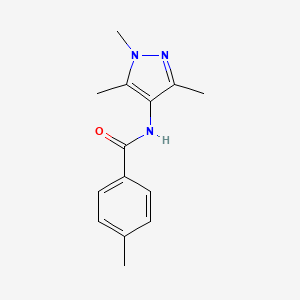
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
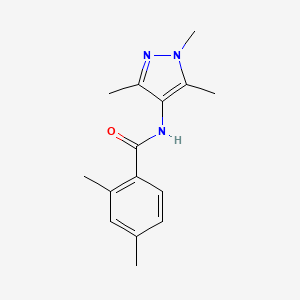
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)
